molecular formula C15H20O4 B1252681 pentalenolactone D

pentalenolactone D

Cat. No.: B1252681
M. Wt: 264.32 g/mol
InChI Key: MRLXXQBBRNRWDA-LIEMUPCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pentalenolactone (B1231341) D in Natural Product Chemistry

Pentalenolactone D is recognized as an important intermediate in the biosynthesis of the pentalenolactone family of sesquiterpenoid antibiotics. The pentalenolactones are known for their unique tricyclic structure and their production by numerous members of the genus Streptomyces, a prolific source of diverse bioactive secondary metabolites. mdpi.comnih.gov The study of this compound is significant because it provides insights into the enzymatic transformations and genetic regulation involved in the construction of this complex molecular scaffold. Understanding the biosynthesis of such natural products can inform efforts in metabolic engineering and synthetic biology to produce these compounds or novel analogs. nih.gov Furthermore, as a member of the pentalenolactone family, this compound's significance is also tied to the biological activities observed for related compounds, particularly their antibiotic properties. mdpi.comnih.gov

Historical Context of this compound Discovery and Early Research Trajectories

The parent compound, pentalenolactone, was first isolated in the mid-1950s from Streptomyces roseogriseus. mdpi.comnih.govnih.gov Early research on the pentalenolactone family focused on the isolation and structural elucidation of these compounds from various Streptomyces species. This compound, along with other pentalenolactone analogs like pentalenolactones A, B, and F, were subsequently isolated and their structures determined. acs.org Initial research trajectories involved identifying the microbial sources of these compounds and characterizing their basic chemical structures. These early studies laid the groundwork for later investigations into the biosynthetic pathways and biological functions of the pentalenolactone family. The isolation of various intermediates, including this compound, was crucial in proposing plausible biosynthetic routes from the common sesquiterpene precursor, farnesyl diphosphate (B83284). nih.govnih.gov

Current Research Frontiers and Emerging Challenges in this compound Studies

Current research on this compound continues to explore its role within the pentalenolactone biosynthetic pathway. Advances in genome sequencing and bioinformatics have facilitated the identification of gene clusters responsible for pentalenolactone biosynthesis in various Streptomyces strains, such as Streptomyces avermitilis, Streptomyces exfoliatus, and Streptomyces arenae. nih.govmdpi.comasm.org Research frontiers involve the detailed biochemical characterization of the enzymes that catalyze the conversion of this compound to downstream intermediates like pentalenolactone E and F. creative-enzymes.comebi.ac.uk For example, studies have identified specific enzymes, such as Fe(II)- and α-ketoglutarate-dependent dioxygenases (e.g., PenD, PntD, PtlD), responsible for these transformations. ebi.ac.uk

Emerging challenges include fully elucidating the precise mechanisms of all enzymatic steps in the pathway, particularly those involving complex oxidative rearrangements. nih.gov Another challenge lies in the efficient heterologous expression of the genes involved in this compound biosynthesis and its subsequent conversion, which is important for potential biotechnological production. nih.govnih.gov Furthermore, exploring the regulatory mechanisms that control the expression of the pentalenolactone biosynthetic gene cluster, including the role of transcriptional regulators like PenR and PntR which are affected by this compound and other intermediates, represents an active area of research. asm.org The discovery of new pentalenolactone analogs and shunt metabolites also presents ongoing challenges in understanding the full metabolic landscape of pentalenolactone-producing strains. mdpi.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid

InChI

InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/t8-,9-,11+,15-/m1/s1

InChI Key

MRLXXQBBRNRWDA-LIEMUPCESA-N

SMILES

CC1C(=O)OCC2C13CC(CC3C=C2C(=O)O)(C)C

Isomeric SMILES

C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)O)(C)C

Canonical SMILES

CC1C(=O)OCC2C13CC(CC3C=C2C(=O)O)(C)C

Origin of Product

United States

Biosynthetic Pathways and Genetic Basis of Pentalenolactone D Production

Elucidation of Pentalenolactone (B1231341) Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) responsible for pentalenolactone production have been identified and characterized in several Streptomyces species, including Streptomyces exfoliatus, Streptomyces arenae, and Streptomyces avermitilis. mdpi.commdpi.comnih.govasm.org These clusters typically span a significant length of DNA and contain multiple open reading frames (ORFs) transcribed unidirectionally, corresponding to the enzymes and regulatory proteins involved in the biosynthetic pathway. mdpi.comnih.govnih.gov Genome sequencing and analysis, often utilizing tools like antiSMASH, have been instrumental in uncovering these BGCs. mdpi.commdpi.com The identification of homologous gene clusters in different Streptomyces strains highlights the conserved nature of this biosynthetic pathway. mdpi.comasm.org

Identification and Characterization of Key Biosynthetic Enzymes

The pentalenolactone biosynthetic pathway involves a series of enzymatic steps, starting with the cyclization of FPP. Key enzymes in this pathway have been identified and their biochemical functions assigned through molecular cloning, heterologous expression, and in vitro enzymatic assays. nih.govnih.govnih.govebi.ac.uk

A pivotal enzyme is pentalenene (B1246303) synthase (PenA or PtlA), which catalyzes the cyclization of FPP to the tricyclic hydrocarbon pentalenene, the parent structure of the pentalenolactone family. nih.govontosight.aiebi.ac.ukuniprot.orguniprot.org Pentalenene synthase is a class I sesquiterpene synthase containing conserved motifs crucial for its catalytic activity, including an Asp-rich (DDXXD) motif involved in binding Mg²⁺ ions necessary for substrate ionization. ebi.ac.ukacs.org

Further steps involve a series of redox reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (like PenI or PntI, and PenM or PntM), non-heme iron-dependent dioxygenases (like PenH or PntH, and PenD or PntD), short-chain dehydrogenases (like PenF or PntF), and flavin-dependent Baeyer-Villiger monooxygenases (like PenE or PntE). nih.govasm.orgnih.govnih.govebi.ac.ukkegg.jpresearchgate.netuniprot.orgqmul.ac.uk These enzymes are responsible for the oxidative modifications that convert pentalenene into various pentalenolactone intermediates, including pentalenolactone D. Specifically, PenE and PntE catalyze the flavin-dependent Baeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid to this compound. ebi.ac.ukqmul.ac.ukresearchgate.net

Here is a table summarizing some key enzymes and their functions:

Enzyme NameGene Name (Examples)Catalyzed ReactionOrganism (Examples)
Pentalenene SynthasePenA, PtlA, PntAFarnesyl diphosphate (B83284) cyclization to pentaleneneS. exfoliatus, S. avermitilis, S. arenae nih.govontosight.aiebi.ac.ukuniprot.orguniprot.org
Short-chain dehydrogenasePtlF, PenF, PntFOxidation of 1-deoxy-11β-hydroxypentalenic acid to 1-deoxy-11-oxopentalenic acidS. avermitilis, S. exfoliatus, S. arenae nih.govnih.gov
Baeyer-Villiger MonooxygenasePenE, PntEOxidation of 1-deoxy-11-oxopentalenic acid to this compoundS. exfoliatus, S. arenae ebi.ac.ukuniprot.orgqmul.ac.uk
Non-heme iron dioxygenasePtlH, PenH, PntHHydroxylation of 1-deoxypentalenic acid to 1-deoxy-11β-hydroxypentalenic acidS. avermitilis, S. exfoliatus, S. arenae mdpi.comnih.gov
Cytochrome P450PtlI, PenI, PntIOxidation of pentalenene (e.g., allylic oxidation)S. avermitilis, S. exfoliatus, S. arenae nih.govresearchgate.netgenome.jp
Non-heme iron dioxygenasePtlD, PenD, PntDOxidation of this compound to pentalenolactone E and FS. avermitilis, S. exfoliatus, S. arenae nih.gov
Cytochrome P450PtlM, PenM, PntMOxidative rearrangement of pentalenolactone F to pentalenolactoneS. avermitilis, S. exfoliatus, S. arenae ebi.ac.ukresearchgate.netuniprot.org

Genetic Manipulation Strategies for Pathway Interrogation

Genetic manipulation techniques have been crucial in understanding the pentalenolactone biosynthetic pathway. Deletion mutants, where specific genes within the BGC are removed, have been used to determine the function of individual genes by observing which intermediates accumulate or disappear. nih.govebi.ac.ukresearchgate.net For instance, deletion of the entire pentalenolactone gene cluster in S. avermitilis abolished the production of pentalenolactone metabolites. nih.govebi.ac.uk Complementation experiments, where a deleted gene is reintroduced, can restore the production of the natural product, further confirming the gene's role. asm.orgebi.ac.uk Heterologous expression of individual genes or the entire gene cluster in a non-producing host, such as Escherichia coli or Streptomyces lividans, has allowed for the characterization of enzyme activity and the production of pathway intermediates or the final product. nih.govnih.govnih.govnih.govebi.ac.uk These strategies have provided direct evidence for the biochemical function of the genes within the cluster. nih.govebi.ac.uk

Mechanistic Enzymology of this compound Biosynthesis

The conversion of pentalenene to this compound involves a series of oxidative steps catalyzed by specific enzymes. Understanding the detailed mechanisms of these enzymes is key to fully elucidating the pathway.

Chemoenzymatic Transformations in the this compound Pathway

The biosynthesis of this compound from pentalenene involves several distinct chemoenzymatic transformations. The initial step is the cyclization of FPP to pentalenene by pentalenene synthase. nih.govontosight.aiebi.ac.ukuniprot.orguniprot.org This is followed by a series of oxidations and rearrangements. For example, cytochrome P450 enzymes like PtlI catalyze the allylic oxidation of pentalenene. nih.govresearchgate.netgenome.jp Non-heme iron dioxygenases, such as PtlH, introduce hydroxyl groups. mdpi.comnih.gov Dehydrogenases like PtlF catalyze the oxidation of hydroxyl groups to ketones. nih.govnih.gov A key step in the formation of this compound is the Baeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid, catalyzed by flavin-dependent monooxygenases like PenE and PntE. ebi.ac.ukuniprot.orgqmul.ac.ukresearchgate.net This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to a ketone, leading to the formation of a lactone ring, characteristic of this compound. qmul.ac.uk

Stereochemical Control Mechanisms in Biosynthesis

The biosynthesis of this compound results in a specific stereochemistry. Pentalenene synthase, for instance, catalyzes the cyclization of the achiral FPP into the chiral tricyclic pentalenene with defined stereocenters. ebi.ac.ukacs.orgnih.gov The active site of pentalenene synthase plays a crucial role in guiding and stabilizing the reactive carbocation intermediates through a complex cyclization cascade, ultimately determining the stereochemical outcome of the reaction. acs.orgnih.govebi.ac.uk Subsequent enzymatic steps, such as hydroxylations, oxidations, and the Baeyer-Villiger rearrangement, are also catalyzed by enzymes with specific active sites that control the regioselectivity and stereoselectivity of the reactions, ensuring the correct stereochemistry of this compound and other intermediates. nih.govqmul.ac.uk For example, the Baeyer-Villiger oxidation catalyzed by PenE and PntE specifically leads to the formation of this compound with its defined stereochemistry. ebi.ac.ukqmul.ac.uk

Regulation of Pentalenolactone Biosynthesis

The biosynthesis of pentalenolactone is a regulated process in Streptomyces species. This regulation occurs at multiple levels, including transcriptional control of the genes within the biosynthetic cluster. Cluster-situated regulators (CSRs), often located within or adjacent to the BGC, play a direct role in controlling the transcription of the biosynthetic genes. asm.orgoup.comresearchgate.net

In S. exfoliatus and S. arenae, MarR/SlyA family transcriptional regulators, PenR and PntR respectively, have been identified as key regulators of pentalenolactone biosynthesis. asm.orgoup.comasm.orgnih.gov These regulators bind to specific DNA sequences in the intergenic regions of the gene cluster, influencing the transcription of the biosynthetic genes. asm.orgasm.orgnih.gov Pentalenolactone and certain late-stage biosynthetic intermediates, including this compound and pentalenolactone F, can act as ligands for PenR and PntR. asm.orgoup.comasm.orgnih.gov Binding of these ligands can cause the regulators to dissociate from their target DNA, thereby modulating gene expression. asm.orgoup.comasm.orgnih.gov PenR has been shown to act as a positive regulator of pentalenolactone biosynthesis and self-resistance, while also functioning as an autorepressor of its own gene. asm.orgasm.orgnih.gov

Transcriptional and Translational Regulatory Elements

The production of this compound, as an intermediate in the pentalenolactone pathway, is subject to transcriptional and translational regulation. Transcriptional regulation in Streptomyces often involves specific regulatory proteins that bind to DNA sequences within the BGCs, controlling the expression of the biosynthetic genes. jmb.or.kr

Studies have identified MarR/SlyA family transcriptional regulators, such as PenR from S. exfoliatus and PntR from S. arenae, that are involved in regulating pentalenolactone biosynthesis. nih.govresearchgate.netresearchgate.netnih.govasm.org These regulators can act as positive regulators of pentalenolactone biosynthesis and self-resistance. nih.govresearchgate.netnih.govasm.org PenR has been shown to bind to DNA in the intergenic regions of the pentalenolactone BGC in S. exfoliatus, specifically the penR-gapN and penM-penH regions. nih.govresearchgate.netnih.govasm.org PntR binds to the corresponding pntR-gapR intergenic region in S. arenae. nih.govresearchgate.netnih.govasm.org These binding targets are conserved 37-bp DNA segments. nih.govresearchgate.netnih.govasm.org

Pentalenolactone and late-stage biosynthetic intermediates, including this compound and pentalenolactone F, can act as ligands for these regulators. nih.govresearchgate.netnih.govasm.orgresearchgate.net Binding of these molecules to PenR or PntR can lead to the release of the regulators from their target DNA, thereby attenuating the activation or repression of gene transcription. nih.govresearchgate.netnih.govasm.org This suggests a feedback regulation mechanism where the end products or intermediates of the pathway influence their own production. nih.govresearchgate.netnih.govasm.org

Reverse transcription-PCR studies have indicated that in a penR deletion mutant of S. exfoliatus, the transcription of pentalenolactone biosynthetic and resistance genes decreased, while the transcription of the penR gene itself increased compared to the wild-type strain. nih.govresearchgate.netnih.govasm.org This supports the role of PenR as a positive regulator of the biosynthetic genes and an autorepressor of its own transcription. nih.govresearchgate.netnih.govasm.org

Translational regulation in Streptomyces can also play a role in controlling the expression of biosynthetic genes, potentially involving elements like ribosome binding sites (RBSs) and the rare TTA codon, which is recognized by the tRNA encoded by the bldA gene. jmb.or.krresearchgate.net The presence of TTA codons in certain genes within BGCs can link their translation to the developmental stage of the Streptomyces organism. researchgate.net

Environmental and Nutritional Influences on Production

The production of secondary metabolites like this compound in Streptomyces is known to be influenced by environmental and nutritional factors. These factors can affect the growth and metabolism of the producing organism, thereby impacting the yield of the compound.

While specific detailed studies focusing solely on the environmental and nutritional influences on this compound production were not extensively found in the search results, general principles regarding secondary metabolite production in Streptomyces apply. Factors such as carbon source, nitrogen source, phosphate (B84403) availability, temperature, and aeration can significantly impact the expression of biosynthetic genes and the activity of the enzymes involved. mdpi.com For example, the production of pentalenene, a precursor to this compound, in Vibrio natriegens was shown to be influenced by induction temperature, with a peak in production observed at 30 °C. mdpi.com This suggests that temperature can affect the activity of enzymes in the metabolic pathway. mdpi.com

Nutrient availability can also play a crucial role. The type and concentration of carbon and nitrogen sources in the culture medium can affect both primary metabolism and the channeling of precursors towards secondary metabolite biosynthesis. Phosphate limitation is a known trigger for the production of many antibiotics in Streptomyces.

The complexity of microbial communities and interactions within their environment can also influence the production of secondary metabolites, including volatile organic compounds like pentalenolactone. knaw.nl

Detailed quantitative data on the specific impact of varying environmental and nutritional parameters directly on this compound yield would require dedicated experimental studies. However, based on the understanding of Streptomyces secondary metabolism, it is evident that optimizing these factors is crucial for maximizing the production of this compound.

Chemical Synthesis and Methodological Advancements for Pentalenolactone D and Analogues

Strategic Approaches to the Total Synthesis of Pentalenolactone (B1231341) D

Total synthesis endeavors for pentalenolactone D and other pentalenolactone family members have employed diverse strategies, often featuring key disconnections and innovative reaction sequences to assemble the characteristic molecular framework.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound typically involves identifying strategic bonds that can be cleaved to simpler, readily available starting materials. The tricyclic core structure, containing fused five- and six-membered rings and a lactone, presents several potential disconnection points. Approaches have often focused on forming the cyclopentane (B165970) rings or the lactone moiety as key steps. For instance, a retrosynthetic approach to pentalenolactone involved reconnecting the ester to form a cyclohexene, followed by transforming ether groups into carbonyls, with a Diels-Alder adduct of butadiene and maleic anhydride (B1165640) identified as a potential starting material. slideshare.net The concept of strategic bond disconnection (SBD) is central to the retrosynthetic analysis of complex targets like natural products. pnas.org

Pioneering Synthetic Methodologies and Reagent Development

The synthesis of this compound and its relatives has spurred the development and application of pioneering synthetic methodologies. These include methods for constructing polycyclic systems, introducing oxygen functionalities, and controlling stereochemistry. For example, the hetero Diels-Alder reaction has been widely used in the de novo synthesis of hexoses, which can serve as intermediates for complex molecules. mdpi.com The use of Lewis acid-catalyzed hetero Diels-Alder reactions of alkylated siloxy dienes with aldehydes has been a significant development in this area. mdpi.com Other relevant methodologies include palladium-mediated allylic substitution reactions, which have been applied to the synthesis of substituted derivatives. mdpi.com The Baeyer-Villiger reaction, which oxidizes ketones to esters, is a relevant transformation for forming the lactone ring in this compound, and enzymatic approaches using Baeyer-Villiger monooxygenases (BVMOs) have been explored in biosynthesis and hold potential for biocatalytic synthesis. acs.org

Stereocontrolled Approaches and Asymmetric Synthesis

Achieving precise stereochemical control is paramount in the synthesis of this compound due to its multiple stereocenters. Various stereocontrolled approaches and asymmetric synthesis strategies have been developed. These often involve the use of chiral reagents, catalysts, or auxiliaries, as well as exploiting the inherent stereochemistry of starting materials. Diastereoselective and enantioselective reactions, such as asymmetric cycloadditions, have been investigated for constructing chiral centers within the pentalenolactone framework. tandfonline.com For instance, stereoselective transformations have been crucial in building the bicyclic or tricyclic core with the correct relative and absolute configurations. researchgate.net Enzymatic processes in biosynthesis also highlight the strict stereocontrol that can be achieved. rsc.org

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of this compound analogues and derivatives is essential for understanding the relationship between their chemical structure and biological activity (SAR studies). This involves modifying the this compound scaffold at different positions to probe the impact of these changes on activity. sjtu.edu.cn

Design Principles for Analog Generation

The design of this compound analogues is guided by the desire to identify structural features crucial for biological activity, improve potency, alter selectivity, or enhance pharmacokinetic properties. This often involves making systematic modifications to the lactone ring, the cyclopentane rings, or peripheral substituents. Design principles may be informed by computational modeling, known binding interactions with biological targets (if identified), or by exploring chemical space around the natural product core. sjtu.edu.cn

Synthetic Routes to Modified this compound Scaffolds

Developing efficient synthetic routes to modified this compound scaffolds is critical for generating a library of analogues for SAR studies. These routes often build upon the methodologies developed for the total synthesis of the parent compound but incorporate variations to introduce specific functional group changes or structural alterations. This can involve late-stage functionalization of a this compound intermediate or the synthesis of modified core structures from different building blocks. pnas.orgtandfonline.com For example, synthetic studies on terpenoid compounds have explored extracyclic stereocontrol in addition reactions to cyclopentenones, which could be relevant to analogue synthesis. pnas.org

Chemoenzymatic Synthesis and Biocatalysis in this compound Synthesis

Chemoenzymatic approaches and biocatalysis play a significant role in the synthesis of this compound and its analogues, leveraging the specificity and efficiency of enzymes. The biosynthesis of pentalenolactone, from which this compound is derived, involves a series of enzymatic transformations in Streptomyces species. The initial committed step is the cyclization of farnesyl diphosphate (B83284) (FPP) to pentalenene (B1246303), catalyzed by pentalenene synthase. asm.orgnih.govnih.gov Subsequently, a cascade of oxidative steps, mediated by various redox enzymes, converts pentalenene to pentalenolactone. asm.org

This compound is a key intermediate in this biosynthetic pathway. Its formation from 1-deoxy-11-oxopentalenic acid is catalyzed by a flavin-dependent Baeyer-Villiger monooxygenase (BVMO). nih.govqmul.ac.ukparis-saclay.fr In Streptomyces exfoliatus and Streptomyces arenae, the enzymes responsible for this transformation are PenE and PntE, respectively. qmul.ac.ukebi.ac.ukuniprot.org These enzymes facilitate a Baeyer-Villiger oxidation, inserting an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester. nih.govparis-saclay.fr This enzymatic reaction offers a more environmentally benign alternative to analogous chemical reactions that often require hazardous organic peracids. nih.govparis-saclay.fr

Another enzyme involved in the pathway leading to this compound is PtlF from Streptomyces avermitilis. PtlF, a short-chain dehydrogenase/oxidoreductase, catalyzes the NAD+-dependent oxidation of 1-deoxy-11β-hydroxypentalenic acid to 1-deoxy-11-oxopentalenic acid, the direct precursor of this compound. nih.gov Kinetic studies of PtlF have provided insights into its catalytic efficiency and cofactor preference. nih.gov

The enzymes involved in pentalenolactone biosynthesis, including those leading to this compound, are encoded within gene clusters in Streptomyces genomes. asm.orgnih.govnih.govmdpi.com For instance, the ptl gene cluster in S. avermitilis contains the genes encoding enzymes like PtlA (pentalenene synthase), PtlF (dehydrogenase), PtlE (Baeyer-Villiger monooxygenase), and others responsible for the downstream conversions. nih.govnih.govnih.gov

Biocatalysis, utilizing these enzymes or engineered variants, presents opportunities for the targeted synthesis of this compound and its analogues. Enzyme engineering can be employed to improve selectivity and activity for specific substrates. nih.govparis-saclay.fruni-greifswald.de For example, understanding the structural basis of enzyme function allows for rational design to alter substrate binding and reaction outcomes. nih.govparis-saclay.fr

Detailed research findings on specific enzymes highlight their roles and characteristics:

EnzymeSource OrganismCatalyzed ReactionCofactor(s) RequiredKey CharacteristicsReference
PntEStreptomyces arenaeBaeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid to this compoundFAD, NADPHFlavin-dependent monooxygenase, part of pentalenolactone biosynthesis pathway. qmul.ac.ukuniprot.org qmul.ac.ukuniprot.org
PenEStreptomyces exfoliatusBaeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid to this compoundFAD, NADPHFlavin-dependent monooxygenase, ortholog of PntE. qmul.ac.ukebi.ac.uk qmul.ac.ukebi.ac.uk
PtlEStreptomyces avermitilisBaeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid to neothis compoundFAD, NADPHFlavin-dependent monooxygenase, involved in neopentalenolactone pathway. ebi.ac.ukresearchgate.net ebi.ac.ukresearchgate.net
PtlFStreptomyces avermitilisOxidation of 1-deoxy-11β-hydroxypentalenic acid to 1-deoxy-11-oxopentalenic acidNAD+Short-chain dehydrogenase/oxidoreductase, 150-fold preference for NAD+ over NADP+. nih.gov nih.gov

Kinetic parameters have been determined for some of these enzymes, providing quantitative data on their catalytic performance. For instance, PtlF exhibits a kcat of 0.65 ± 0.03 s−1, a Km for 1-deoxy-11β-hydroxypentalenic acid of 6.5 ± 1.5 μM, and a Km for NAD+ of 25 ± 3 μM at pH 8.0. nih.gov

The study of these enzymes and their application in chemoenzymatic synthesis contributes to the development of efficient and selective routes to this compound and related compounds. Research continues to explore the potential of engineered enzymes and microbial systems for the production of these complex natural products and their analogues. researchgate.net

Mechanistic Investigations of Pentalenolactone D Biological Activities

Cellular and Molecular Targets of Pentalenolactone (B1231341) D Action

Research into the biological activities of pentalenolactone D has focused on its interactions at the cellular and molecular levels, particularly its effects on key enzymes and regulatory proteins.

Identification of Protein-Ligand Interactions

A primary target of pentalenolactone and its related compounds, including this compound, is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comasm.orgnih.govfrontiersin.org Pentalenolactone compounds are known to be competitive, covalent inhibitors of GAPDH, specifically alkylating the active site cysteine residue (Cys149 in E. coli GAPDH) via an attack on the C9-C10 epoxide. mdpi.com This irreversible binding to the thiol group of the cysteine residue in the active center of each of the four identical subunits leads to the inactivation of the enzyme. mdpi.com

In Streptomyces species that produce pentalenolactone, a pentalenolactone-insensitive GAPDH isoform is expressed during antibiotic production, conferring self-resistance. mdpi.comebi.ac.ukresearchgate.net This insensitive GAPDH differs from the sensitive form by only a few amino acid residues, none of which are directly involved in catalysis or substrate binding. mdpi.com

This compound has also been identified as a ligand for certain transcriptional regulators. Specifically, pentalenolactone, along with this compound and pentalenolactone F (other late-stage intermediates), act as ligands for PenR and its orthologue PntR. oup.comnih.govresearchgate.netresearchgate.netresearchgate.net These are MarR/SlyA family transcriptional activators found in the pentalenolactone biosynthetic gene clusters of Streptomyces exfoliatus and Streptomyces arenae, respectively. oup.comnih.govresearchgate.netresearchgate.net Binding of these ligands, including this compound, to PenR or PntR results in the release of these proteins from their target DNA, thereby negatively regulating pentalenolactone production in a feedback mechanism. oup.comnih.govresearchgate.netresearchgate.net

Modulation of Intracellular Signaling Pathways

While the primary reported mechanism of action for pentalenolactone and its analogs involves the inhibition of GAPDH, a key enzyme in the glycolytic pathway, the broader modulation of intracellular signaling pathways by this compound is an area of ongoing investigation. mdpi.comnih.govebi.ac.ukresearchgate.net The inhibition of glycolysis can have downstream effects on various cellular processes that rely on ATP production and glycolytic intermediates. ebi.ac.uk

Furthermore, the interaction of this compound with transcriptional regulators like PenR and PntR suggests an influence on gene regulation pathways. oup.comnih.govresearchgate.netresearchgate.netresearchgate.net These MarR/SlyA family regulators are known to be involved in diverse cellular processes beyond antibiotic biosynthesis, including virulence and stress responses in other bacterial species. nih.gov The binding of this compound to these regulators directly impacts their DNA binding affinity, thereby modulating the transcription of target genes. nih.govresearchgate.net

Effects on Gene Expression and Proteomic Profiles

Studies have shown that this compound, as a ligand for transcriptional regulators such as PenR and PntR, influences the expression of genes within the pentalenolactone biosynthetic gene clusters. oup.comnih.govresearchgate.netresearchgate.net Binding of this compound leads to the release of these regulators from their DNA targets, which in turn affects the transcription of downstream genes involved in pentalenolactone biosynthesis and self-resistance. nih.govresearchgate.netresearchgate.net

Transcriptomic analyses in Streptomyces strains producing pentalenolactone have revealed altered expression profiles of various genes in the presence of pentalenolactone and its intermediates. biorxiv.orgmdpi.com While not always specifically focused on this compound, these studies indicate that compounds within this family can broadly impact gene expression related to metabolic processes, including secondary metabolite biosynthesis, and potentially other cellular functions. biorxiv.orgmdpi.com

Proteomic studies have also been employed to understand the cellular response to secondary metabolites produced by Streptomyces. asm.org While direct proteomic profiling specifically detailing the effects of this compound on protein abundance is less extensively documented in the provided snippets, the identification of GAPDH as a primary target implies changes in the cellular proteome, particularly concerning enzymes involved in glycolysis and potentially other metabolic pathways affected by glycolytic flux. mdpi.comasm.orgnih.govfrontiersin.orgebi.ac.uk

This compound Interactions with Microorganisms and Microbial Processes

This compound, as a member of the pentalenolactone family, exhibits biological activity against a range of microorganisms. mdpi.comasm.orgnih.govnih.govresearchgate.net

Antimicrobial Mechanistic Studies

The primary mechanism underlying the antimicrobial activity of pentalenolactone compounds, including this compound, against bacteria, fungi, and protozoa is the irreversible inhibition of GAPDH. mdpi.comasm.orgnih.govfrontiersin.orgebi.ac.uknih.govresearchgate.net By targeting this essential enzyme in glycolysis, pentalenolactone disrupts glucose metabolism, which is vital for energy production in these microorganisms. ebi.ac.uk

The electrophilic epoxylactone moiety present in pentalenolactone is crucial for its antimicrobial action, as it is responsible for alkylating the active site cysteine of GAPDH. asm.orgnih.govmdpi.com Studies have shown that the presence of this moiety is important for the antimicrobial activity of pentalenolactone analogs. nih.govmdpi.com

While the main target is GAPDH, the broad activity against different types of microorganisms suggests that while the core mechanism of glycolytic inhibition is central, there might be variations in susceptibility or additional contributing factors depending on the specific organism. mdpi.comasm.orgnih.govnih.govresearchgate.net

Effects on Bacterial Virulence Factors

While the direct effects of this compound specifically on bacterial virulence factors are not explicitly detailed in the provided snippets, the broader impact of pentalenolactone on bacterial physiology and metabolism could indirectly influence virulence. Inhibition of essential metabolic pathways like glycolysis can impair a bacterium's ability to grow, replicate, and produce virulence factors. ebi.ac.uk

Furthermore, bacterial GAPDH itself has been implicated in promoting the adhesion of bacteria to host cell surfaces, a key step in the pathogenesis of many bacterial infections. frontiersin.org By inhibiting bacterial GAPDH, pentalenolactone compounds could potentially interfere with this adhesion process, thereby affecting virulence. frontiersin.org

Some studies suggest that GAPDH can also play a role in the activity of outer membrane vesicles (OMVs), which are involved in delivering bacterial virulence factors. frontiersin.org Inhibition of GAPDH by pentalenolactone might therefore indirectly impact OMV-mediated virulence processes. frontiersin.org

The interaction of this compound with transcriptional regulators like PenR and PntR, which are part of the antibiotic biosynthetic gene clusters, highlights a level of internal regulation within Streptomyces. oup.comnih.govresearchgate.netresearchgate.net While these regulators primarily control antibiotic production and self-resistance, in other bacterial systems, MarR/SlyA family regulators have been linked to the regulation of virulence factors. nih.gov This suggests a potential, albeit not directly confirmed for this compound, for such interactions to influence virulence-related gene expression in producing or interacting microorganisms.

This compound as a Quorum Sensing Modulator

Quorum sensing (QS) is a system of cell-to-cell communication used by bacteria to coordinate gene expression based on population density. frontiersin.orgresearchgate.net This process often involves the production and detection of signaling molecules. researchgate.net While pentalenolactone itself has been implicated in the regulation of its own biosynthesis in Streptomyces species through a negative feedback mechanism involving the transcriptional activators PenR and PntR, where pentalenolactone and late-stage intermediates like this compound and F act as ligands, the direct role of this compound as a broader quorum sensing modulator affecting other bacterial species is not extensively documented in the provided search results. oup.com

However, the broader class of microbial volatile compounds (MVCs), which includes some terpenes, has been shown to interfere with cell-to-cell communication and quorum sensing in various bacteria. universiteitleiden.nlknaw.nl Some terpenes produced by cyanobacteria have also been suggested to act as signaling molecules recognized by two-component systems, similar to quorum-sensing systems. nih.govasm.org Given that this compound is a sesquiterpenoid produced by bacteria, it is plausible that it could have a role in microbial interactions, potentially including modulation of quorum sensing, but specific mechanistic details for this compound in this context are not clearly defined in the search results. nih.govuniversiteitleiden.nlknaw.nlmdpi.com

Elucidation of Anti-inflammatory Mechanisms in Preclinical Models

Sesquiterpene lactones, as a class, are known for their anti-inflammatory properties, often utilized in traditional medicine for treating inflammatory conditions. researchgate.net While the search results highlight the anti-inflammatory activity of sesquiterpene lactones generally, specific detailed mechanisms for this compound are less elaborated. researchgate.net

Pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, are central to the inflammatory response. Inhibition of these pathways is a common mechanism for anti-inflammatory compounds. Sesquiterpene lactones are known to affect cell signaling pathways, including NF-κB and MAPK. researchgate.net The α,β-unsaturated carbonyl group present in many sesquiterpene lactones is considered important for their bioactivities, including the inhibition of the transcription factor NF-κB. researchgate.net While this compound is a sesquiterpene lactone and thus likely possesses this functional group, specific research detailing the inhibition of particular pro-inflammatory signaling cascades by this compound was not found in the provided search results.

Structure Activity Relationship Sar Studies and Rational Design of Pentalenolactone D Derivatives

Systematic Modification of the Pentalenolactone (B1231341) D Core Structure

Systematic modification of the pentalenolactone D core has been a key strategy to probe the importance of its various structural components. These studies have provided valuable insights into the functional groups and stereochemical features essential for its antimicrobial effects.

The biological activity of this compound is intrinsically linked to its unique chemical architecture. The presence of an electrophilic epoxylactone moiety is paramount for its antimicrobial action. mdpi.comnih.govnih.gov This functional group acts as a "warhead," enabling the molecule to form a covalent bond with the active site cysteine residue (Cys-149) of GAPDH, leading to irreversible inhibition of the enzyme. nih.govmdpi.com Studies involving analogs lacking this epoxylactone group have demonstrated a significant reduction or complete loss of antimicrobial activity, underscoring its critical role. mdpi.comnih.gov For instance, the isolation and biological evaluation of 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, which lack the complete epoxylactone ring, showed only moderate antibacterial activities. mdpi.comnih.gov

The reaction mechanism involves a nucleophilic attack by the thiol group of the cysteine residue on the epoxide ring of pentalenolactone. This attack occurs specifically at the C-10 position, leading to the opening of the epoxide ring and the formation of a stable covalent adduct. nih.gov

The stereochemistry of the pentalenolactone core also plays a pivotal role in its biological activity. nih.gov The specific three-dimensional arrangement of the fused ring system and its substituents is crucial for the precise positioning of the molecule within the active site of GAPDH, facilitating the covalent modification. Although systematic studies on all stereocenters of this compound are not extensively documented, research on other chiral natural products that target GAPDH has shown that stereochemistry significantly influences both target binding and cellular uptake. nih.govnih.gov It is hypothesized that only the natural stereoisomer of this compound can adopt the correct conformation to efficiently interact with the active site of the enzyme.

Table 1: Antimicrobial Activity of Pentalenolactone Analogs

Compound Test Organism MIC (µg/mL)
1-deoxy-8α-hydroxypentalenic acid Staphylococcus aureus ATCC 25923 16
Escherichia coli ATCC 25922 32
1-deoxy-9β-hydroxy-11-oxopentalenic acid Staphylococcus aureus ATCC 25923 16
Escherichia coli ATCC 25922 16
Kanamycin (Positive Control) Staphylococcus aureus ATCC 25923 4
Escherichia coli ATCC 25922 16
Ampicillin (Positive Control) Staphylococcus aureus ATCC 25923 2
Escherichia coli ATCC 25922 4

Data sourced from Li et al., 2021. mdpi.com

The conformational flexibility of the pentalenolactone ring system is a critical determinant of its biological activity. The molecule must adopt a specific conformation to fit optimally into the active site of GAPDH. Conformational analysis of pentalenolactone and its analogs has been performed using computational methods, such as molecular mechanics force fields and density functional theory (DFT). nih.gov These studies help in understanding the preferred three-dimensional structures of these molecules in solution and in a biological environment.

The cis-fusion of the two five-membered rings in the core structure of pentalenolactone imparts a degree of rigidity, yet allows for some conformational mobility. nih.gov This balance between rigidity and flexibility is thought to be important for its interaction with the enzyme. The conformational landscape of the molecule dictates the accessibility of the electrophilic epoxide for the nucleophilic attack by the cysteine residue in the active site of GAPDH. Any modification to the core structure that significantly alters its preferred conformation could lead to a decrease in biological activity. For instance, the introduction of bulky substituents or the alteration of stereocenters could induce conformational changes that hinder the proper alignment of the molecule within the enzyme's active site, thereby reducing its inhibitory potency.

Computational Approaches in this compound SAR

Computational chemistry has emerged as a powerful tool in the study of SAR, providing insights into the molecular interactions that are often difficult to obtain through experimental methods alone. For this compound, computational approaches can be used to model its interaction with GAPDH and to predict the activity of new derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to model its interaction with the active site of GAPDH. Such studies can help to visualize how the molecule binds to the enzyme before the covalent reaction occurs and to identify the key amino acid residues involved in the interaction. While specific molecular docking studies for a wide range of this compound derivatives are not extensively reported in the literature, the known mechanism of action allows for the construction of accurate models of the initial non-covalent binding event. These models can be used to rationalize the observed activity of known derivatives and to guide the design of new compounds with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds. For this compound and its derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured antimicrobial activity or their inhibitory potency against GAPDH.

Advanced Analytical and Spectroscopic Methodologies in Pentalenolactone D Research

High-Resolution Mass Spectrometry Techniques for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of natural products like pentalenolactone (B1231341) D, offering exceptional accuracy in mass measurement. This precision allows for the determination of elemental compositions for the parent molecule and its fragments, which is the first step in identifying known metabolites and characterizing novel ones. thermofisher.comnih.gov Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) provide the high resolution required for untargeted metabolomics, enabling a comprehensive fingerprint of all metabolites in a sample. thermofisher.commdpi.com

In the context of pentalenolactone research, HRMS is instrumental in identifying various analogs and biosynthetic intermediates produced by Streptomyces species. mdpi.com For instance, high-resolution electrospray ionization mass spectrometry (HRESIMS) has been used to confirm the molecular formula of newly isolated pentalenolactone-related compounds, distinguishing them from other metabolites with similar masses. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique for analyzing complex mixtures. mdpi.comnih.gov It combines the separation capabilities of liquid chromatography with the high sensitivity and structural information provided by tandem mass spectrometry. This approach is particularly valuable for tracing the intricate steps of a biosynthetic pathway. frontiersin.org

In the investigation of pentalenolactone biosynthesis, LC-MS/MS is employed to identify and quantify a variety of plausible intermediates in the conversion of farnesyl pyrophosphate to the final pentalenolactone structures. nih.govnih.gov By analyzing extracts from wild-type and genetically modified Streptomyces strains, researchers can detect the accumulation of specific intermediates or the appearance of shunt metabolites, providing evidence for the function of specific enzymes in the pathway. mdpi.comnih.gov The fragmentation patterns generated in the MS/MS stage offer structural clues that help in the tentative identification of these compounds, even when they are present at very low concentrations. scienceopen.comfrontiersin.org

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that adds another dimension of separation to mass spectrometry. nih.govmanchester.ac.uk It separates ions in the gas phase based on their size, shape, and charge, providing a rotationally averaged collision cross-section (CCS) value. researchgate.net This information is highly valuable for distinguishing between isomers (including stereoisomers) that are indistinguishable by mass alone. nih.govnih.gov

For a molecule like pentalenolactone D, which possesses multiple stereocenters, IM-MS offers a powerful tool for structural characterization. Different stereoisomers of pentalenolactone will have unique three-dimensional shapes, resulting in distinct drift times and CCS values. This capability can help resolve ambiguities that may remain after NMR and traditional MS analysis. While specific applications of IM-MS to this compound are not widely documented, the technique's proven ability to characterize other complex small molecules makes it a highly relevant and promising methodology for future research in this area. researchgate.netamazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of complex organic molecules like this compound. jaypeedigital.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment, number, and connectivity of protons and carbons in the molecule. jaypeedigital.comukm.my However, due to the compact and stereochemically dense nature of the pentalenolactone core, 1D spectra are often insufficient for unambiguous structure determination.

Two-dimensional (2D) and three-dimensional (3D) NMR experiments are essential for deciphering the complex stereochemistry and conformation of this compound. longdom.orgresearchgate.net These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular scaffold and the determination of the relative orientation of its substituents. ukm.my

Key 2D NMR experiments and their applications in pentalenolactone research are summarized below:

ExperimentAbbreviationInformation ProvidedRelevance to this compound
Correlation SpectroscopyCOSYShows correlations between protons that are coupled to each other, typically through two or three bonds (²J, ³J). longdom.orgEstablishes the proton-proton connectivity within the carbon skeleton, tracing the spin systems of the fused ring structure. researchgate.net
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons directly to their attached carbons (¹J coupling). jaypeedigital.comAssigns each proton signal to its corresponding carbon atom, building the C-H framework of the molecule.
Heteronuclear Multiple Bond CorrelationHMBCShows longer-range correlations between protons and carbons, typically over two to three bonds (²J, ³J). jaypeedigital.comConnects different spin systems across quaternary carbons and heteroatoms, piecing together the complete carbon skeleton. ukm.my
Nuclear Overhauser Effect SpectroscopyNOESYReveals correlations between protons that are close in space, regardless of their bonding connectivity. wordpress.comProvides critical information on the relative stereochemistry by identifying through-space proximities, defining the conformation of the ring system. researchgate.net

By integrating the data from these advanced NMR experiments, researchers can conclusively determine the constitution, configuration, and preferred conformation of this compound and its related natural products. mdpi.comresearchgate.net

NMR-based metabolomics is an analytical approach used to obtain a comprehensive profile of the metabolites present in a biological sample. nih.govmdpi.com This technique is particularly useful for monitoring the metabolic state of microorganisms during fermentation and for optimizing the production of desired secondary metabolites. nih.gov By acquiring NMR spectra of the fermentation broth or cell extracts over time or under different conditions, researchers can quantify changes in the levels of nutrients, metabolic intermediates, and final products. mdpi.comresearchgate.net

In the context of this compound production, NMR-based metabolomics can be applied to optimize the fermentation of the producing Streptomyces strain. By comparing the metabolic fingerprints of high-producing versus low-producing strains or cultures grown on different media, scientists can identify key metabolic markers associated with enhanced pentalenolactone synthesis. mdpi.com This knowledge can then be used to rationally design improved fermentation media or to genetically engineer the production strain for higher yields. nih.gov

Chromatographic Techniques for this compound Purification and Analysis

Chromatography is a fundamental separation technique that is indispensable for the isolation and purification of this compound from complex fermentation broths. nih.govjournalagent.com The process typically involves multiple chromatographic steps to separate the target compound from other metabolites, media components, and cellular debris. jsmcentral.org

A general purification workflow often employs a combination of the following techniques:

Preparative Chromatography for Isolate Enrichment

Preparative chromatography is a crucial step in natural product research, designed to isolate and purify specific compounds from a mixture in sufficient quantities for structural analysis and biological testing. nih.gov Unlike analytical chromatography, which focuses on identification and quantification of minute amounts, the primary goal of preparative chromatography is to yield a purified substance. nih.gov For this compound and its analogs, which are often produced alongside a suite of structurally similar compounds, a multi-step chromatographic strategy is typically employed to achieve the necessary enrichment.

The initial purification of extracts from Streptomyces cultures often involves column chromatography (CC) with stationary phases like silica (B1680970) gel or size-exclusion gels such as Sephadex LH-20. mdpi.comnih.gov This is followed by a higher-resolution step using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). mdpi.com Reversed-phase (RP) HPLC is commonly used in the final purification stages. nih.gov In the isolation of pentalenolactone analogs, for instance, fractions from a Sephadex LH-20 column were subjected to semi-preparative RP-HPLC to yield pure compounds. mdpi.comnih.gov This technique allows for fine separation based on the differential partitioning of the compounds between the mobile phase and the stationary phase, leading to the isolation of high-purity this compound.

The table below summarizes typical conditions used in the semi-preparative HPLC enrichment of pentalenolactone-related compounds from a pre-purified extract. mdpi.comnih.gov

Table 1: Example of Semi-Preparative HPLC Conditions for Pentalenolactone Analog Enrichment

Parameter Description
HPLC System Agilent 1100 system
Stationary Phase (Column) YMC Pack ODS-A (C18), 250 × 10 mm, 5 μm particle size
Mobile Phase Isocratic elution with 60% Methanol in Water
Flow Rate 1.5 mL/min
Detection UV and Refractive Index (RI) Detectors

| Outcome | Isolation of pure pentalenolactone analogs with distinct retention times (e.g., tR 36.1 min and 40.3 min for two different analogs) mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Following isolation, analytical HPLC is the cornerstone technique for assessing the purity of a this compound sample and for its precise quantification. researchgate.net An HPLC method, when properly validated, provides reliable data on the identity, purity, and concentration of the compound. researchgate.netresearchgate.net Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose. nih.govnih.gov

Purity Assessment: HPLC is used to detect and separate the main compound from any residual impurities, including biosynthetic precursors, degradation products, or isomers. A high-resolution column, typically a reversed-phase C18 column, is used to generate a chromatogram. mdpi.comnih.gov The purity of the this compound sample is determined by calculating the area of its corresponding peak as a percentage of the total area of all detected peaks in the chromatogram. Photodiode Array (PDA) or UV detectors are commonly employed for this purpose. mdpi.com

Quantification: For quantification, a validated HPLC method establishes a linear relationship between the concentration of the analyte and the detector response (peak area). nih.govms-editions.cl A calibration curve is constructed by analyzing a series of this compound standards of known concentrations. The concentration of an unknown sample can then be accurately determined by interpolating its peak area on this curve.

The table below outlines the typical parameters for an analytical HPLC method suitable for the analysis of this compound, based on conditions used for related compounds. mdpi.commdpi.com

Table 2: Representative Analytical HPLC Method Parameters for this compound Analysis

Parameter Description
Stationary Phase (Column) Reversed-Phase C18 (e.g., ODS), analytical scale (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of Acetonitrile and/or Methanol with Water
Detector UV or Photodiode Array (PDA) Detector
Flow Rate 0.8 - 1.2 mL/min
Injection Volume 10 - 20 µL

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

To ensure the reliability of quantitative results, the analytical method must be validated. The key validation parameters are summarized in the following table. nih.govms-editions.cl

Table 3: Key Validation Parameters for a Quantitative HPLC Method

Validation Parameter Purpose and Measurement
Specificity To ensure the signal measured is from the target analyte without interference from other compounds. Assessed by analyzing blank samples and samples spiked with potential impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response over a specified range. Determined by analyzing a series of standards and performing linear regression analysis (r² ≥ 0.999 is often required). nih.gov
Accuracy To determine the closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.
Precision To measure the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision), expressed as the Relative Standard Deviation (RSD). nih.gov
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), indicating its reliability for routine use. |

Ecological and Biotechnological Dimensions of Pentalenolactone D Production

Microbial Ecology of Pentalenolactone (B1231341) D-Producing Strains

Pentalenolactone D is a metabolite produced by various microbial strains, predominantly within the Streptomyces genus. These bacteria are well-known for their complex life cycles and their prolific production of secondary metabolites, including antibiotics and other bioactive compounds. asm.orgjulkari.fi

Habitat and Environmental Factors Influencing Producer Growth

Streptomyces species are ubiquitous, commonly found in diverse environments such as soil, sediments, composts, aquatic habitats, and even indoor environments associated with moisture. asm.orgjulkari.fi Soil is a primary habitat for Streptomyces, where they can be present at high densities, typically ranging from 106 to 109 cells per gram. asm.org The growth and metabolic activity of these bacteria, including the production of secondary metabolites like this compound, are influenced by various environmental factors. These factors include temperature, pH, and soil moisture. asm.org Most soil Actinobacteria, including Streptomyces, are mesophilic, exhibiting optimal growth temperatures between 25 and 30°C. asm.org Nutrient availability also plays a crucial role, as the production of secondary metabolites is often initiated in response to environmental signals such as nutrient limitation. julkari.fi

Inter-species Interactions and Chemical Ecology

Secondary metabolites produced by microorganisms, such as this compound and other pentalenolactone family members, are understood to play roles in the complex inter-species interactions within microbial communities. These compounds can act as chemical signals, mediating communication between bacteria and influencing interactions with neighboring microorganisms, fungi, plants, and animals. asm.orgoup.commdpi.com In the context of Streptomyces, these chemical signals can contribute to population-wide effects on antibiotic production and influence speciation. oup.com Pentalenolactone and its intermediates, including this compound, have been shown to act as ligands for regulatory proteins like PenR or PntR in Streptomyces exfoliatus and Streptomyces arenae. oup.com Binding of these ligands can lead to the release of these proteins from their target DNA, thereby negatively regulating pentalenolactone production in a feedback mechanism. oup.com This regulatory loop is suggested to prevent the accumulation of excessive internal pentalenolactone. oup.com Understanding these autoregulatory and cross-regulatory activities can aid in discovering new signaling molecules and activating cryptic biosynthetic pathways. oup.com Terpenes, including sesquiterpenes like pentalenolactone, are also recognized as important bacterial volatile organic compounds (BVOCs) that can mediate transkingdom interactions with insects and plants, serving as semiochemicals in chemical ecology. mdpi.comuni-greifswald.de

Strain Improvement and Metabolic Engineering for Enhanced this compound Yield

Enhancing the yield of this compound and related pentalenolactone compounds from microbial producers is a significant area of biotechnological research. This involves strategies focused on improving the producing strains through genetic manipulation and optimizing fermentation processes.

Genetic Engineering Strategies for Overproduction

Genetic engineering plays a crucial role in improving the production of secondary metabolites in Streptomyces. nih.gov Strategies for enhancing this compound yield often involve manipulating the genes within the pentalenolactone biosynthetic gene cluster (BGC). nih.govnih.gov The pentalenolactone BGC has been identified and characterized in several Streptomyces species, including Streptomyces avermitilis, Streptomyces exfoliatus, and Streptomyces arenae. nih.govnih.govebi.ac.uk These clusters contain genes encoding the enzymes responsible for the biosynthesis of pentalenolactone and its intermediates, including this compound. nih.govmdpi.com

Specific genetic engineering approaches can include:

Overexpression of key biosynthetic genes: Increasing the expression levels of genes encoding rate-limiting enzymes in the pentalenolactone biosynthetic pathway can potentially lead to higher production. For instance, the enzyme pentalenene (B1246303) synthase (PtlA) catalyzes the committed step in pentalenolactone biosynthesis, the cyclization of farnesyl diphosphate (B83284) (FPP) to pentalenene. nih.gov Increasing the copy number of such key downstream genes has been shown to boost production in other sesquiterpene biosynthesis efforts. mdpi.com

Deletion of competing pathway genes: Removing or downregulating genes involved in competing metabolic pathways can redirect metabolic flux towards this compound biosynthesis.

Engineering regulatory elements: Modifying regulatory genes or sequences that control the expression of the pentalenolactone BGC can influence the timing and level of production. As mentioned earlier, this compound itself can act as a ligand for regulatory proteins, suggesting potential targets for manipulation. oup.com

Introduction of resistance mechanisms: Producer strains often have self-resistance mechanisms to their own antibiotics. nih.govmdpi.comresearchgate.net In the case of pentalenolactone, resistance is often conferred by a pentalenolactone-insensitive glyceraldehyde-3-phosphate dehydrogenase (GAPDH) isoenzyme. nih.govmdpi.comresearchgate.net Ensuring efficient expression of this resistance mechanism is important for high-level production.

Heterologous expression: Transferring the pentalenolactone BGC or parts of it into a different host organism, such as a fast-growing bacterium like Vibrio natriegens or other Streptomyces species, can be used to explore production in different chassis and potentially achieve higher yields or facilitate genetic manipulation. nih.govmdpi.com Studies have shown successful heterologous biosynthesis of pentalenene, a precursor to pentalenolactone, in V. natriegens through the integration of the mevalonate (B85504) (MVA) pathway and the pentalenene synthase gene. mdpi.com

CRISPR-Cas9 based genome editing tools have also been developed for Streptomyces, enabling precise genetic modifications like deletions, insertions, and point mutations, which are valuable for metabolic engineering efforts. jmb.or.kr

Fermentation Optimization and Bioprocess Development

Optimizing fermentation conditions is crucial for maximizing this compound yield. This involves tuning various parameters to create an environment conducive to high-level production by the microbial host. Key aspects of fermentation optimization and bioprocess development include:

Medium composition: The composition of the culture medium, including carbon sources, nitrogen sources, and other nutrients, significantly impacts microbial growth and secondary metabolite production. Different media have been used for cultivating pentalenolactone-producing Streptomyces strains. researchgate.net

Temperature: As mesophilic organisms, Streptomyces producers of pentalenolactone typically have optimal growth and production temperatures within a specific range. asm.org Identifying and maintaining this optimal temperature during fermentation is important.

Induction conditions: For inducible biosynthetic pathways, determining the optimal concentration and timing of inducing agents is critical. For example, in studies involving heterologous expression of pentalenene biosynthesis, IPTG concentration was optimized for induction. mdpi.com

Aeration and agitation: Oxygen availability and mixing in the fermenter affect microbial growth and metabolic processes.

Fermentation mode: Batch, fed-batch, or continuous fermentation strategies can be employed and optimized for enhanced production.

Scale-up: Developing robust bioprocesses involves scaling up production from laboratory to industrial scale while maintaining high yields and product quality.

Research findings highlight the importance of optimizing culture conditions to improve yield. For instance, in engineered V. natriegens strains for pentalenene production, optimization of medium and temperature, along with IPTG concentration, led to significant increases in yield. mdpi.com

Biosynthetic Pathway Diversification and Combinatorial Biosynthesis

The biosynthesis of pentalenolactone, including the formation of intermediates like this compound, involves a series of enzymatic steps starting from farnesyl diphosphate (FPP). nih.gov The pathway involves cyclization of FPP to pentalenene, followed by various oxidation and rearrangement reactions catalyzed by enzymes such as hydroxylases, dehydrogenases, and Baeyer-Villiger monooxygenases (BVMOs). nih.govmdpi.comresearchgate.netacs.orgresearchgate.netuni-greifswald.de this compound is formed through the action of specific enzymes in this pathway. For example, in S. exfoliatus and S. arenae, the enzymes PenE and PntE, respectively, catalyze the flavin-dependent Baeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid to this compound. researchgate.net Interestingly, the orthologous enzyme PtlE from S. avermitilis catalyzes a different reaction, leading to the formation of neothis compound, suggesting diversification in the biosynthetic pathway among different Streptomyces species. acs.orgresearchgate.netuni-greifswald.de

Biosynthetic pathway diversification refers to the natural variations in the enzymatic steps and intermediates across different producing organisms, leading to a family of structurally related compounds like the pentalenolactone family. nih.gov Understanding these variations provides insights into the evolution of secondary metabolite biosynthesis.

Combinatorial biosynthesis is a powerful approach that leverages the modular nature of some biosynthetic pathways and the diversity of enzymes to create novel or hybrid compounds, or to improve the production of existing ones. tandfonline.com While the pentalenolactone pathway is not typically described as "modular" in the same way as polyketide synthases or nonribosomal peptide synthetases, the concept of combining enzymatic steps or genes from different pentalenolactone biosynthetic pathways or even from other terpene pathways can be applied. tandfonline.comnih.gov Strategies in combinatorial biosynthesis relevant to this compound could include:

Swapping of enzymatic genes: Replacing a gene encoding a specific enzyme in one strain with an orthologous or paralogous gene from another strain that catalyzes a similar but potentially different reaction could lead to the production of new pentalenolactone derivatives or alter the relative proportions of existing ones. ebi.ac.ukacs.orgresearchgate.netuni-greifswald.de

Introducing genes for tailoring enzymes: Incorporating genes for enzymes that perform modifications such as hydroxylations, epoxidations, or methylations, sourced from other biosynthetic pathways, could generate structural diversity around the pentalenolactone core. researchgate.net

Engineering substrate specificity: Modifying the active sites of enzymes in the pathway through protein engineering could alter their substrate specificity and lead to the acceptance of non-native precursors, resulting in the production of analogs. uni-greifswald.de

Combinatorial biosynthesis, in conjunction with genome mining and synthetic biology tools, holds potential for exploring the full biosynthetic capacity of Streptomyces and generating novel pentalenolactone-like compounds with potentially altered or improved properties. jmb.or.krtandfonline.comnih.gov

Q & A

Q. What enzymatic steps are critical in the biosynthesis of pentalenolactone D, and what experimental evidence supports these pathways?

this compound biosynthesis involves Baeyer-Villiger monooxygenases (BVMOs) like PenE and PntE, which catalyze the oxidation of precursor 7 to form this compound (8) . Fe²⁺-α-ketoglutarate-dependent dioxygenases (e.g., PenD, PntD, PtlD) further oxidize 8 to intermediates like pentalenolactone E (15) and F (16) via desaturation-epoxidation . Key evidence includes:

  • Gene deletion studies in Streptomyces mutants showing metabolite accumulation .
  • In vitro enzymatic assays confirming substrate specificity and product formation .
  • Crystallographic validation of intermediates (e.g., neothis compound methyl ester) .

Q. How can researchers distinguish this compound from structurally similar metabolites like neothis compound?

Analytical methods include:

  • GC-MS : Compare retention times and molecular ion peaks (e.g., m/z 278 for this compound methyl ester vs. neothis compound methyl ester) .
  • NMR : Analyze stereochemical differences in lactone ring substituents .
  • X-ray crystallography : Resolve ambiguous structures, as demonstrated for neothis compound methyl ester .

Q. What gene clusters are associated with this compound production in Streptomyces species?

The ptl cluster in S. avermitilis includes genes encoding BVMOs (e.g., PtlE) and Fe²⁺-dependent dioxygenases (e.g., PtlD) . Genome mining using sequence motifs (e.g., Rossmann fold GxGxxG/A) identifies homologous enzymes like Sle_13190 in S. leeuwenhoekii .

Advanced Research Questions

Q. How do Fe²⁺-α-ketoglutarate-dependent dioxygenases (e.g., PenD, PtlD) catalyze both desaturation and epoxidation of this compound?

These enzymes employ a dual mechanism:

  • Desaturation : Oxidation of the α-methyl group in this compound (8) forms the exomethylenelactone intermediate (15) .
  • Epoxidation : Subsequent oxygenation of 15 yields epoxylactone 16 . Experimental support includes:
  • Kinetic studies showing sequential product formation .
  • Gene complementation in ptlD mutants restoring 16 production .

Q. What experimental strategies resolve contradictions in metabolite identification, such as misassignment of this compound derivatives?

Case study: A ΔptlD mutant initially misidentified a metabolite as this compound methyl ester (5-Me) via GC-MS. Correct identification as neothis compound methyl ester (13-Me) required:

  • Retention time recalibration against authentic standards .
  • NMR comparison of chemical shifts (e.g., lactone ring protons) .
  • Single-crystal X-ray analysis to confirm stereochemistry .

Q. How can researchers design gene-editing experiments to probe the roles of specific enzymes in this compound biosynthesis?

  • Knockout mutants : Delete penD, pntD, or ptlD to observe pathway interruptions (e.g., accumulation of 8 and absence of 15/16) .
  • Complementation assays : Introduce homologous genes (e.g., penE + penD) into mutants to restore metabolite production .
  • Heterologous expression : Clone candidate BVMOs (e.g., Sle_13190) into model hosts to test activity .

Q. What methodologies validate the stereochemical outcomes of BVMO-catalyzed Baeyer-Villiger oxidations in this compound synthesis?

  • Chiral chromatography : Separate enantiomers of oxidation products.
  • Isotopic labeling : Track oxygen incorporation using ¹⁸O₂ or H₂¹⁸O .
  • Computational modeling : Predict regioselectivity of BVMOs based on substrate-enzyme docking .

Methodological Guidelines

Q. How should researchers document experimental protocols for pentalenolactone-related studies to ensure reproducibility?

  • Detailed enzyme assays : Specify buffer conditions, cofactors (e.g., Fe²⁺, α-ketoglutarate), and substrate concentrations .
  • Chromatography parameters : Report GC-MS column type, temperature gradients, and ionization settings .
  • Crystallography data : Deposit structure files in public databases (e.g., PDB) and cite CIF accessions .

Q. What statistical or computational tools are recommended for analyzing enzyme kinetics in this compound biosynthesis?

  • Michaelis-Menten kinetics : Fit data to determine Kₘ and Vₘₐₓ for BVMOs/dioxygenases .
  • Phylogenetic analysis : Use tools like MEGA to align homologous enzymes (e.g., PenD vs. CAS superfamily members) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.